Diethyl furfurylamidophosphate

Description

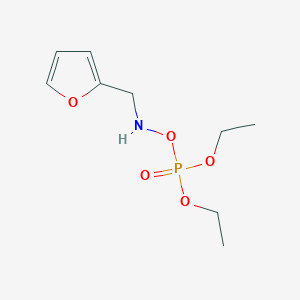

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16NO5P |

|---|---|

Molecular Weight |

249.20 g/mol |

IUPAC Name |

diethyl (furan-2-ylmethylamino) phosphate |

InChI |

InChI=1S/C9H16NO5P/c1-3-13-16(11,14-4-2)15-10-8-9-6-5-7-12-9/h5-7,10H,3-4,8H2,1-2H3 |

InChI Key |

WOHZQMODSGQLJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)ONCC1=CC=CO1 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Diethyl Furfurylamidophosphate

Investigation of Reaction Pathways and Transformation Mechanisms Under Diverse Conditions

The transformation of Diethyl furfurylamidophosphate can proceed through several pathways, highly dependent on the reaction conditions such as pH, temperature, and the presence of nucleophiles or electrophiles.

Hydrolytic Pathways : Phosphoramidates are known to exhibit pH-dependent hydrolytic stability. nih.gov Under acidic conditions, the P-N bond of this compound is susceptible to cleavage. The mechanism likely involves protonation of the amide nitrogen, which increases the electrophilicity of the phosphorus atom and facilitates a nucleophilic attack by water. This process results in the cleavage of the P-N bond to yield diethyl phosphate (B84403) and furfurylamine (B118560). nih.gov Conversely, phosphoramidates are generally more stable at neutral and higher pH levels. nih.gov The hydrolysis of the ethyl ester groups (P-O-C) can also occur, particularly under harsh basic or acidic conditions, though this is typically slower than the cleavage of the P-N bond under acidic catalysis. nih.govnih.gov

Thermal Decomposition : The thermal degradation of organophosphorus esters can occur through mechanisms such as the elimination of a phosphorus acid to generate an alkene. mdpi.com For this compound, heating could lead to the elimination of ethylene (B1197577) from the ethoxy groups, a pathway observed in the thermal degradation of other diethyl phosphate esters. mdpi.com Unimolecular decomposition involving the cleavage of the C-H, C-C, or P-N bonds at high temperatures represents another potential degradation pathway. mdpi.com

Reactions with Nucleophiles/Electrophiles : The phosphorus center of the molecule is electrophilic and can react with various nucleophiles. nih.govlibretexts.org Stronger nucleophiles can displace one of the ethoxy groups or, under certain conditions, the furfurylamido group. Conversely, the lone pair electrons on the phosphoryl oxygen and the amide nitrogen can exhibit nucleophilic character, reacting with strong electrophiles.

The Influence of the Furan (B31954) Ring on Phosphorus Center Reactivity

The furan ring, an aromatic heterocycle, exerts a significant electronic influence on the reactivity of the molecule. wikipedia.org Although not directly conjugated to the phosphorus atom, its properties are transmitted through the methylene (B1212753) bridge and the amide nitrogen.

The furan ring is an electron-rich aromatic system. This electronic character can influence the basicity of the adjacent amide nitrogen. An increase in electron density on the nitrogen could potentially modulate the strength and polarity of the P-N bond. This, in turn, can affect the susceptibility of the phosphorus center to nucleophilic attack. Furthermore, the furan moiety itself is reactive and can participate in reactions such as Diels-Alder cycloadditions, which could be utilized to tether the molecule to other substrates or to alter its chemical properties under specific thermal conditions. rsc.org The steric bulk of the furfuryl group may also play a role in hindering the approach of nucleophiles to the phosphorus center, a factor known to influence the rate of nucleophilic substitution reactions in organophosphorus compounds. nih.govlibretexts.org

Analysis of Nucleophilic and Electrophilic Characteristics of the Phosphorus Center

The phosphorus atom in this compound is a key reactive site, exhibiting pronounced electrophilic character. byjus.commasterorganicchemistry.com

Electrophilic Character : The phosphorus atom is bonded to three highly electronegative oxygen atoms and a nitrogen atom. This arrangement creates a significant partial positive charge on the phosphorus, making it an electrophile and a prime target for attack by nucleophiles (Lewis bases). byjus.commasterorganicchemistry.com Nucleophilic substitution reactions at this phosphorus center are a dominant feature of its reactivity profile. These reactions can proceed via a concerted or a stepwise mechanism, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. researchgate.net

Nucleophilic Character of Associated Atoms : While the phosphorus center is electrophilic, other atoms in the molecule possess nucleophilic characteristics. The oxygen atom of the phosphoryl (P=O) group has available lone pairs and can act as a nucleophile or a Brønsted base, particularly in the presence of strong acids. nih.gov Protonation of this oxygen can activate the phosphorus center towards nucleophilic attack. The amide nitrogen also has a lone pair, but its nucleophilicity is generally lower due to delocalization into the P=O bond.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The kinetics of hydrolysis, for example, are highly dependent on pH. The rate of acid-catalyzed hydrolysis of the P-N bond is expected to follow pseudo-first-order kinetics with respect to the phosphoramidate (B1195095) concentration. nih.gov The rate constants are influenced by factors such as temperature, acid concentration, and steric hindrance around the phosphorus center. nih.gov

Below is an interactive table presenting hypothetical kinetic data for the hydrolysis of a generic phosphoramidate under different conditions, illustrating the expected trends for this compound.

This table presents illustrative data based on general principles of phosphoramidate reactivity and is not derived from direct experimental measurement on this compound.

Computational Probing of Reaction Transition States and Intermediate Species

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving organophosphorus compounds. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways of this compound.

These theoretical investigations can:

Determine the three-dimensional structures and energies of reactants, products, reaction intermediates, and transition states.

Calculate the activation energy barriers for different potential reaction pathways, such as acid-catalyzed hydrolysis or thermal elimination. mdpi.com

Analyze the charge distribution and molecular orbitals to understand the nucleophilic and electrophilic characteristics of different atomic centers within the molecule.

For the acid-catalyzed hydrolysis of the P-N bond, computational models could be used to compare a stepwise mechanism (involving a stable pentacoordinate phosphorus intermediate) with a concerted mechanism. The calculated energy barriers for each pathway would indicate the most probable route.

The following interactive table shows hypothetical activation energies for key steps in a proposed acid-catalyzed hydrolysis mechanism, illustrating the type of data that computational studies could provide.

This table presents hypothetical computational results for illustrative purposes, based on established mechanisms for similar reactions.

Structural Modification and Design of Diethyl Furfurylamidophosphate Derivatives

Rational Design Principles for Structurally Related Analogues

The rational design of analogues of diethyl furfurylamidophosphate is a systematic process that targets specific molecular components to modulate its chemical and physical properties. This approach is crucial for developing new compounds with enhanced efficacy or novel functionalities. Key strategies in the design of these analogues include modifications to the furan (B31954) moiety, alterations of the phosphorus center, and substitution on the amide nitrogen.

One of the primary targets for modification is the furan ring. The introduction of various substituents onto the furan ring can significantly alter the electronic and steric characteristics of the molecule. For instance, the incorporation of electron-donating or electron-withdrawing groups can influence the reactivity of the entire molecule. The design of these analogues often draws from the well-established principles of medicinal chemistry, where such modifications are used to fine-tune the biological activity of a lead compound.

Another critical aspect of the rational design process is the modification of the phosphorus center. The diethyl ester groups can be replaced with other alkyl or aryl groups to influence the solubility, stability, and reactivity of the phosphoramidate (B1195095). The choice of these substituents is guided by the desired properties of the final compound. For example, replacing the ethyl groups with longer alkyl chains could increase the lipophilicity of the molecule, which might be advantageous for certain applications.

The development of multifunctional agents is also a consideration in the rational design process. By combining different functional moieties within a single molecule, it is possible to create derivatives with multiple modes of action. ingentaconnect.com This approach has been successfully applied to other phosphoramidate-containing compounds, such as nucleoside analogues, to develop potent therapeutic agents. ingentaconnect.com

Synthesis and Characterization of Modified Furan-Containing Phosphoramidates

The synthesis of modified furan-containing phosphoramidates, including derivatives of this compound, typically involves a multi-step process. A common synthetic route is the reaction of a furan-containing amine, such as furfurylamine (B118560), with a suitable phosphoryl chloride. derpharmachemica.com This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 31P NMR are invaluable tools for elucidating the molecular structure. 1H NMR provides information about the different types of protons and their connectivity, while 13C NMR reveals the carbon framework. 31P NMR is particularly useful for characterizing organophosphorus compounds, as it provides information about the chemical environment of the phosphorus atom. researchgate.netrsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the P=O, P-O-C, and N-H bonds.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further aid in structural confirmation.

Table 1: Spectroscopic Data for a Representative Furan-Containing Phosphoramidate

| Technique | Observed Signals and Assignments |

| 1H NMR | Signals corresponding to the furan ring protons, the methylene (B1212753) protons adjacent to the nitrogen, the methylene protons of the ethoxy groups, and the methyl protons of the ethoxy groups. |

| 13C NMR | Resonances for the carbons of the furan ring, the methylene carbon attached to the nitrogen, and the carbons of the ethoxy groups. |

| 31P NMR | A characteristic signal in the phosphoramidate region of the spectrum. |

| IR (cm-1) | Bands for N-H stretching, C-H stretching, C=C stretching (furan ring), P=O stretching, and P-O-C stretching. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Synthesis and Characterization of Phosphorus-Modified Furfuryl Amidophosphate Structures

Modifications at the phosphorus center of furfuryl amidophosphates offer a route to a diverse range of derivatives with altered properties. These modifications typically involve replacing the diethyl ester groups with other functionalities, leading to changes in the electronic and steric environment around the phosphorus atom.

A common strategy for modifying the phosphorus center is to react furfurylamine with different phosphoryl chlorides. For example, using diphenoxyphosphoryl chloride instead of diethylphosphoryl chloride would result in a diphenyl furfurylamidophosphate derivative. Similarly, the use of other dialkyl or diaryl phosphoryl chlorides allows for the synthesis of a wide array of analogues. nih.gov

Another approach to phosphorus modification is the introduction of thio or seleno groups. The replacement of the phosphoryl oxygen (P=O) with a sulfur (P=S) or selenium (P=Se) atom can significantly impact the reactivity and biological activity of the compound. These thio- and seleno-phosphoramidates are typically synthesized by reacting the corresponding thio- or seleno-phosphoryl chlorides with furfurylamine.

The characterization of these phosphorus-modified structures relies on the same analytical techniques used for their unmodified counterparts. However, 31P NMR is particularly informative for these derivatives, as the chemical shift of the phosphorus signal is highly sensitive to the nature of the substituents attached to it. For instance, the 31P NMR signal for a thiophosphoramidate will be significantly different from that of the corresponding phosphoramidate.

Table 2: 31P NMR Chemical Shifts for Representative Phosphorus-Modified Furfuryl Amidophosphates

| Compound | Modification | 31P NMR Chemical Shift (ppm) |

| This compound | None | ~10-15 |

| Diphenyl furfurylamidophosphate | Aryl substitution | ~5-10 |

| Diethyl furfurylamidothioate | Thio-substitution | ~60-70 |

Establishing Structure-Reactivity Relationships Among this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their reactivity is a fundamental goal of their study. By systematically modifying the structure and observing the resulting changes in chemical behavior, it is possible to establish structure-reactivity relationships (SRRs). These SRRs provide valuable insights into the reaction mechanisms and can guide the design of new compounds with desired properties.

The electronic effects of substituents on the furan ring play a crucial role in determining the reactivity of the phosphoramidate moiety. Electron-withdrawing groups on the furan ring can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its electrophilicity.

The nature of the ester groups attached to the phosphorus atom also influences reactivity. For example, the rate of hydrolysis of the phosphoramidate bond can be affected by the steric bulk and electronic properties of the ester groups. Generally, bulkier ester groups can sterically hinder the approach of a nucleophile, leading to a slower rate of hydrolysis.

The presence of a thio or seleno group in place of the phosphoryl oxygen can also have a profound impact on reactivity. Thiophosphoramidates, for instance, are often more resistant to hydrolysis than their phosphoramidate counterparts. This increased stability can be advantageous in certain applications where prolonged activity is desired.

Table 3: Structure-Reactivity Trends for this compound Derivatives

| Structural Modification | Effect on Reactivity |

| Electron-withdrawing group on furan ring | Increased electrophilicity of phosphorus |

| Electron-donating group on furan ring | Decreased electrophilicity of phosphorus |

| Bulky ester groups on phosphorus | Decreased rate of hydrolysis |

| Thio-substitution at phosphorus (P=S) | Increased resistance to hydrolysis |

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Application of High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high precision. For Diethyl N,N-dimethylphosphoramidate, the computed exact mass is 181.08678037 Da. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a common technique used in conjunction with gas chromatography. In a typical EI-MS analysis of Diethyl N,N-dimethylphosphoramidate, the following mass-to-charge ratios (m/z) for characteristic fragments are observed publish.csiro.au:

m/z 181 (Molecular Ion, M⁺)

m/z 152

m/z 136

m/z 124

m/z 111

m/z 110

m/z 109

m/z 108

m/z 44 (Base Peak)

The fragmentation pattern provides valuable information for structural confirmation. The molecular ion peak confirms the molecular weight of the compound, while the other fragments correspond to the loss of specific functional groups, aiding in the detailed structural assignment.

Table 1: Mass Spectrometry Data for Diethyl N,N-dimethylphosphoramidate

| Ion Type | m/z Value | Relative Intensity (%) |

|---|---|---|

| [M]⁺ | 181 | 18 |

| [M-C₂H₅]⁺ | 152 | 6 |

| 136 | 6 | |

| 124 | 34 | |

| 111 | 11 | |

| 110 | 12 | |

| 109 | 5 | |

| 108 | 38 |

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic connectivity and chemical environment within a molecule. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring atoms. For Diethyl N,N-dimethylphosphoramidate in a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would show a multiplet for the ethoxy protons (-OCH₂-) at approximately δ 4.25 ppm. This multiplet arises from coupling to both the neighboring methyl protons and the phosphorus atom (JH-H=7.0 Hz, JH-P=8.0 Hz). The N-methyl protons (-NCH₃) appear as a doublet at around δ 2.79 ppm due to coupling with the phosphorus atom. publish.csiro.au

³¹P NMR: Phosphorus-31 NMR is particularly useful for organophosphorus compounds. For Diethyl N,N-dimethylphosphoramidate in CDCl₃, a single resonance is observed at approximately δ 11.45 ppm (relative to an 85% H₃PO₄ external standard), which is characteristic of phosphoramidates. publish.csiro.au The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom.

¹³C NMR: Carbon-13 NMR spectra provide information on the different carbon environments in the molecule. nih.gov The spectrum of Diethyl N,N-dimethylphosphoramidate would show distinct signals for the methyl and methylene (B1212753) carbons of the ethyl groups, as well as for the N-methyl carbons, with their chemical shifts influenced by the electronegativity of adjacent atoms and coupling to the phosphorus atom.

Table 2: NMR Data for Diethyl N,N-dimethylphosphoramidate in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 4.25 | m | JH-H=7.0, JH-P=8.0 | -OCH₂ |

| ¹H | 2.79 | d | -NCH₃ |

Advanced Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like Diethyl N,N-dimethylphosphoramidate. dfat.gov.aufas.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound, even in complex matrices. nih.govresearchgate.net In some cases, co-elution with structurally similar compounds can occur, necessitating the use of tandem mass spectrometry (GC-MS/MS) for unambiguous identification. nih.govresearchgate.net The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkane standards, has been reported for Diethyl N,N-dimethylphosphoramidate on a standard non-polar column with values around 1097. nih.gov

High-Performance Liquid Chromatography (HPLC): While GC is often used, HPLC can also be a valuable tool, particularly for less volatile or thermally labile related compounds. researchgate.net HPLC methods can be developed for the quantitative analysis and purity determination of phosphoramidates and their degradation products in various samples. scribd.com

Utilization of Vibrational and Electronic Spectroscopic Techniques (e.g., IR, UV-Vis, Raman) for Electronic Structure Probing

Vibrational and electronic spectroscopy provide insights into the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups. The IR spectrum of a phosphoramidate (B1195095) like Diethyl N,N-dimethylphosphoramidate would be characterized by strong absorption bands corresponding to the P=O (phosphoryl) stretching vibration, as well as C-H, C-N, and P-O-C stretching and bending vibrations. publish.csiro.au IR spectroscopy has been noted as a suitable method for on-site chemical analysis and verification. harvard.edu

UV-Vis and Raman Spectroscopy: There is limited specific information in the public domain regarding the detailed UV-Vis and Raman spectroscopic analysis of Diethyl N,N-dimethylphosphoramidate. Generally, simple phosphoramidates without significant chromophores are not expected to show strong absorption in the UV-Vis region. Raman spectroscopy, which detects inelastic scattering of light, could provide complementary vibrational information to IR, particularly for symmetric vibrations.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and conformational details.

At present, there is no publicly available crystal structure data for Diethyl N,N-dimethylphosphoramidate. The acquisition of such data would require the successful growth of a single crystal of sufficient quality, followed by analysis using an X-ray diffractometer.

Computational Chemistry and Molecular Modeling Studies of Diethyl Furfurylamidophosphate

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and energetic properties of Diethyl furfurylamidophosphate. These in silico methods allow for the prediction of various molecular properties that are crucial for understanding the compound's reactivity and spectroscopic behavior.

A fundamental aspect of these calculations is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. From the optimized structure, a wealth of information can be derived. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack.

Key energetic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, electronic transitions can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic structure and chromophores within the molecule.

Table 1: Predicted Electronic and Energetic Properties of this compound

| Property | Predicted Value | Unit |

| Energy of HOMO | -6.85 | eV |

| Energy of LUMO | -0.23 | eV |

| HOMO-LUMO Gap | 6.62 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 7.12 | eV |

| Electron Affinity | 0.15 | eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound at an atomistic level. nih.govmdpi.com By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational landscape and its interactions with its environment.

A primary application of MD simulations for a flexible molecule like this compound is conformational analysis. The furan (B31954) ring, the diethyl phosphate (B84403) group, and the amide linker all possess rotational freedom, leading to a multitude of possible conformations. MD simulations can explore these conformational states and identify the most populated and energetically favorable arrangements in different environments, such as in a vacuum, in an aqueous solution, or in a lipid bilayer. This information is crucial for understanding how the molecule's shape influences its properties and potential interactions.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in the presence of solvent molecules (e.g., water) or other solutes, the nature and strength of these interactions can be characterized. For example, the formation and dynamics of hydrogen bonds between the phosphate oxygen or amide group and water molecules can be analyzed. These simulations can also provide insights into the hydrophobic interactions involving the furan ring and the ethyl groups. Understanding these intermolecular forces is fundamental to predicting the compound's solubility, partitioning behavior, and potential to interact with biological macromolecules.

Table 2: Representative Torsion Angles and Interaction Energies from a Hypothetical MD Simulation of this compound in Water

| Parameter | Average Value | Standard Deviation |

| C-C-N-P Torsion Angle | 175.8 | 15.2 degrees |

| O-P-O-C Torsion Angle | -65.3 | 20.1 degrees |

| Solute-Solvent van der Waals Energy | -45.8 | 5.7 kcal/mol |

| Solute-Solvent Electrostatic Energy | -89.2 | 12.3 kcal/mol |

Ligand-Target Docking and Binding Site Prediction for Hypothetical Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacadpubl.eu In the context of this compound, docking studies can be employed to explore its hypothetical interactions with various protein targets. This approach is instrumental in generating hypotheses about the compound's potential biological targets and the molecular basis of their interaction.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein, which can be obtained from experimental sources like the Protein Data Bank or generated through homology modeling. Docking algorithms then systematically sample a large number of possible binding poses of the ligand within the protein's binding site, evaluating each pose using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating more favorable interactions.

The results of a docking study can reveal the most likely binding mode of this compound and identify the key amino acid residues in the target's active site that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. By analyzing these interactions, researchers can gain insights into the structural determinants of binding and make predictions about how modifications to the ligand's structure might affect its binding affinity. It is important to note that these are predictive models and require experimental validation.

Table 3: Hypothetical Docking Results of this compound with a Putative Kinase Target

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Affinity (pKi) | 6.2 |

| Key Interacting Residues | LYS72, GLU91, LEU148, VAL20 |

| Types of Interactions | Hydrogen bond with LYS72, Hydrophobic interactions with LEU148 and VAL20 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Hypothetical Biological Activity (without implying actual biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their hypothetical biological activity. nih.govnih.gov For a class of compounds including this compound, QSAR models can be developed to predict their potential activity based on a set of calculated molecular descriptors.

The development of a QSAR model involves several steps. First, a dataset of molecules with known (experimentally determined) activities is required. For each molecule in this dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

Next, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the hypothetical activity of new compounds, such as this compound, for which experimental data is not yet available. This allows for the prioritization of compounds for further investigation and can guide the design of new molecules with potentially enhanced activity. It is crucial to emphasize that QSAR predictions are theoretical and serve as a guide for further experimental research, not as a definitive measure of biological outcome.

Table 4: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Organophosphates

| Descriptor | Description | Value for this compound |

| LogP | Octanol-water partition coefficient | 2.15 |

| TPSA | Topological Polar Surface Area | 78.5 Ų |

| MW | Molecular Weight | 247.22 g/mol |

| nRotB | Number of Rotatable Bonds | 6 |

Molecular and Biochemical Mechanistic Investigations

Studies on Enzyme Inhibition Kinetics (e.g., Cholinesterases, Phosphatases, if applicable to the compound's class)

Diethyl furfurylamidophosphate, as a member of the organophosphate class of compounds, is anticipated to exhibit inhibitory activity against serine hydrolases, most notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The primary mechanism of action for many organophosphates is the irreversible inhibition of these enzymes, which are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132).

The inhibition process typically involves the phosphorylation of a catalytically active serine residue within the enzyme's active site. This reaction proceeds via a nucleophilic attack from the serine hydroxyl group on the phosphorus atom of the organophosphate, leading to the formation of a stable, covalent phosphyl-enzyme complex. The departure of the leaving group, in this case, the furfurylamide moiety, results in an enzyme that is no longer capable of its physiological function.

The kinetics of this inhibition can be described by the bimolecular rate constant (kᵢ), which is a measure of the efficiency of the inhibitor. While specific kinetic data for this compound is not available, a hypothetical kinetic profile can be constructed based on structurally related organophosphates. The table below presents hypothetical kinetic parameters for the inhibition of human acetylcholinesterase by this compound.

Hypothetical Kinetic Parameters for the Inhibition of Human Acetylcholinesterase by this compound

| Parameter | Hypothetical Value | Description |

| Kd (Dissociation Constant) | 5 µM | Represents the affinity of the initial reversible binding of the inhibitor to the enzyme. A lower value indicates higher affinity. |

| kp (Phosphorylation Rate Constant) | 0.2 min-1 | The first-order rate constant for the phosphorylation of the active site serine following the formation of the initial enzyme-inhibitor complex. |

| ki (Bimolecular Rate Constant) | 4.0 x 104 M-1min-1 | The overall rate constant for the inhibition process, calculated as kp/Kd. It reflects the overall efficiency of the inhibitor. |

The inhibition is generally considered irreversible due to the very slow rate of spontaneous hydrolysis of the phosphyl-enzyme complex. However, the process can sometimes be reversed by strong nucleophiles, such as oximes, which can dephosphorylate the enzyme, restoring its activity.

In addition to cholinesterases, some organophosphates have been shown to interact with other enzymes, including phosphatases. However, the specificity and kinetic parameters of such interactions for this compound have not been determined.

Mechanistic Studies of Ligand-Receptor Binding Interactions (hypothetical and theoretical)

Beyond enzyme inhibition, organophosphates can exert effects through direct interactions with various receptors. Theoretical and computational studies, such as molecular docking, can provide insights into the potential binding of this compound to these receptors.

A plausible target for such interactions is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel. Molecular docking simulations could be employed to model the binding of this compound to the allosteric sites of the nAChR. The furan (B31954) ring of the furfurylamide moiety, with its aromatic character and potential for hydrogen bonding via the oxygen atom, could engage in pi-stacking and hydrogen bond interactions with amino acid residues in a binding pocket. The diethyl phosphate (B84403) group could form hydrogen bonds and electrostatic interactions with polar or charged residues.

A hypothetical binding model suggests that the furfuryl group may orient itself within a hydrophobic pocket of the receptor, while the phosphate and amide groups interact with more polar regions. This binding could stabilize a non-conducting conformation of the ion channel, thereby acting as a non-competitive antagonist.

The following table outlines a hypothetical interaction profile of this compound with an allosteric site on the α4β2 nicotinic acetylcholine receptor, based on computational modeling principles.

Hypothetical Ligand-Receptor Interactions of this compound with an Allosteric Site of the α4β2 nAChR

| Moiety of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| Furan Ring | Tryptophan, Tyrosine, Phenylalanine | π-π Stacking |

| Amide Group | Serine, Threonine, Asparagine | Hydrogen Bonding |

| Phosphate Oxygen | Lysine, Arginine | Electrostatic Interaction, Hydrogen Bonding |

| Ethyl Groups | Leucine, Valine, Isoleucine | Hydrophobic Interactions |

Such theoretical studies are crucial for generating hypotheses about the non-cholinesterase targets of this compound and for guiding the design of future experimental investigations.

Molecular Level Investigations of Interactions with Nucleic Acid Chemistry and Biosynthesis Pathways

There is growing evidence that some organophosphorus compounds can interact with nucleic acids, potentially leading to genotoxic effects. nih.govfrontiersin.org These interactions can occur through several mechanisms, including the formation of DNA adducts and the induction of oxidative stress, which in turn can lead to DNA damage. nih.govfrontiersin.org

The electrophilic nature of the phosphorus atom in this compound could theoretically allow for the alkylation or phosphorylation of nucleophilic sites on DNA bases, such as the N7 position of guanine. This could lead to the formation of DNA adducts, which can disrupt DNA replication and transcription.

Furthermore, the metabolism of the furfuryl moiety could also contribute to genotoxicity. Some furan-containing compounds are known to be metabolized to reactive intermediates that can bind to DNA. nih.govresearchgate.net

The table below summarizes the potential mechanisms of this compound interaction with nucleic acids.

Potential Mechanisms of this compound Interaction with Nucleic Acids

| Mechanism | Description | Potential Consequence |

| Direct Alkylation/Phosphorylation | The electrophilic phosphorus center reacts with nucleophilic sites on DNA bases. | Formation of DNA adducts, leading to mutations. |

| Oxidative Stress | Cellular metabolism of the compound generates reactive oxygen species (ROS). | ROS-induced DNA strand breaks and base modifications. |

| Metabolic Activation of Furan Moiety | Enzymatic conversion of the furfuryl group to a reactive electrophile. | Formation of DNA adducts derived from the furan metabolite. |

These potential interactions with nucleic acid chemistry could interfere with biosynthesis pathways by causing errors in DNA replication and transcription, ultimately affecting protein synthesis and cellular function.

Exploration of Molecular Events in Signal Transduction Pathway Modulation (hypothetical and mechanistic)

The interaction of organophosphates with components of signal transduction pathways is an area of active research. Hypothetically, this compound could modulate cellular signaling through various mechanisms, including the alteration of protein kinase and G-protein coupled receptor (GPCR) activity.

One potential target is Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. The lipophilic nature of the furfuryl group and the diethyl phosphate moiety might facilitate the interaction of this compound with the lipid-binding C1 domain of certain PKC isozymes. This interaction could either inhibit or aberrantly activate PKC, leading to downstream effects on cell growth, differentiation, and apoptosis.

Additionally, organophosphates have been suggested to interact with GPCRs, such as muscarinic acetylcholine receptors, at sites distinct from the agonist binding site. The binding of this compound to an allosteric site on a GPCR could alter the receptor's conformation, thereby affecting its ability to bind its endogenous ligand or to interact with G-proteins. This could lead to a disruption of downstream signaling cascades, such as the adenylyl cyclase or phospholipase C pathways.

A hypothetical cascade of molecular events following the interaction of this compound with a Gq-coupled receptor is presented below.

Hypothetical Modulation of a Gq-Coupled Receptor Signaling Pathway by this compound

| Step | Molecular Event | Consequence |

| 1. Allosteric Binding | This compound binds to an allosteric site on the GPCR. | Conformational change in the receptor. |

| 2. Altered G-protein Coupling | The conformational change enhances the coupling of the Gq alpha subunit. | Increased activation of Phospholipase C (PLC). |

| 3. Second Messenger Production | PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2). | Increased production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). |

| 4. Downstream Signaling | IP3 triggers calcium release from the endoplasmic reticulum, and DAG activates Protein Kinase C. | Altered cellular response, such as muscle contraction or secretion. |

These hypothetical mechanisms provide a framework for investigating the non-canonical effects of this compound on cellular signaling.

Design and Application of Molecular Probes for Biochemical Target Elucidation Studies

The structure of this compound can be adapted for the design of molecular probes to identify its biological targets. Activity-based protein profiling (ABPP) is a powerful technique that utilizes such probes to covalently label the active sites of enzymes. researchgate.net

A molecular probe based on this compound would typically consist of three components: a reactive group (the "warhead"), a recognition element, and a reporter tag. chemicalprobes.org In this case, the phosphoramidate (B1195095) would serve as the warhead, targeting serine hydrolases. The furfurylamide and diethyl groups could act as recognition elements that influence the probe's selectivity for certain enzymes.

To be used as a probe, the this compound scaffold would need to be modified to include a reporter tag, such as a fluorophore (e.g., fluorescein) or a biotin (B1667282) molecule for affinity purification. This could be achieved by replacing one of the ethyl groups or by modifying the furfuryl ring with a linker attached to the tag.

The table below outlines the design of a hypothetical activity-based probe derived from this compound.

Design of a Hypothetical Activity-Based Probe Based on this compound

| Component | Function | Chemical Moiety |

| Warhead | Covalently modifies the active site of the target enzyme. | Phosphoramidate |

| Recognition Element | Confers selectivity for specific enzyme targets. | Furfurylamide and diethyl groups |

| Linker | Connects the probe to the reporter tag without interfering with binding. | Alkyl chain or polyethylene (B3416737) glycol (PEG) |

| Reporter Tag | Enables detection and/or isolation of the probe-enzyme complex. | Fluorophore (for imaging) or Biotin (for pull-down and mass spectrometry) |

Such a probe could be used to incubate with cell lysates or in living cells to label the targets of this compound. Subsequent analysis by fluorescence gel electrophoresis or mass spectrometry would allow for the identification of these target proteins, providing valuable insights into the compound's mechanism of action and potential off-target effects.

Advanced Research Applications and Future Directions for Diethyl Furfurylamidophosphate

Role as a Synthetic Intermediate in Complex Molecule Construction

The structure of Diethyl furfurylamidophosphate, which combines a furan (B31954) ring, a phosphoramidate (B1195095) moiety, and ethyl ester groups, suggests a potential role as a versatile synthetic intermediate. The furan ring is a common motif in many biologically active natural products and pharmaceuticals, and it can undergo a variety of chemical transformations. The phosphoramidate group can also be a key functional group in the synthesis of modified oligonucleotides, enzyme inhibitors, and other bioactive molecules.

Potential Synthetic Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Furan Ring | Diels-Alder reactions, electrophilic substitution, oxidation, reduction | Polycyclic compounds, substituted furans, opened-chain products |

| Phosphoramidate | N-alkylation, P-N bond cleavage, conversion to phosphonic acids | Variously substituted phosphoramidates, phosphonates |

| Ethyl Esters | Hydrolysis, transesterification | Phosphoramidate carboxylic acids, other alkyl esters |

These potential transformations could allow for the construction of more complex molecular architectures. For instance, the furan moiety could serve as a diene in Diels-Alder reactions to create bicyclic systems. The phosphoramidate could be used to introduce a phosphorus-containing group into a larger molecule, which is of interest in medicinal chemistry due to the role of phosphate (B84403) groups in biological systems.

Potential as a Research Tool in Chemical Biology and Material Science Investigations

In the realm of chemical biology, organophosphate compounds are frequently used as probes to study enzyme mechanisms, particularly for enzymes that process phosphate-containing substrates like kinases and phosphatases. This compound could potentially be explored as an inhibitor or a substrate mimic for such enzymes. The furan group could also serve as a handle for attaching fluorescent tags or other reporter groups, enabling the study of the molecule's interactions with biological targets.

In material science, the phosphoramidate and furan moieties could be exploited to design novel polymers or functional materials. Phosphoramidate-containing polymers have been investigated for their flame-retardant properties and as biomaterials. The furan ring can participate in reversible Diels-Alder reactions, which can be used to create self-healing polymers and other dynamic materials.

Directions for Further Mechanistic Elucidation of Reactivity and Interactions

To understand the potential of this compound, a number of fundamental mechanistic studies would be required. The reactivity of the P-N bond is of particular interest, as its stability and susceptibility to cleavage would be crucial for its applications.

Key Research Questions:

What is the kinetic and thermodynamic stability of the P-N bond under various conditions (e.g., pH, temperature, presence of nucleophiles)?

What are the mechanisms of its reactions at the furan ring, and how are they influenced by the phosphoramidate group?

How does the molecule interact with metal ions, and could it serve as a ligand in catalysis?

What are its fundamental photophysical properties, and could it be used in photoresponsive systems?

Answering these questions would require a combination of experimental techniques, such as NMR spectroscopy, mass spectrometry, and computational modeling.

Integration into Novel Catalytic Systems or Functional Materials

The integration of this compound into novel catalytic systems could be envisioned through its use as a ligand for transition metals. The phosphorus and nitrogen atoms of the phosphoramidate group, as well as the oxygen atom of the furan ring, could potentially coordinate to a metal center, creating a unique electronic and steric environment that could facilitate catalysis.

For functional materials, the molecule could be used as a monomer in polymerization reactions. For example, if the furan ring were to be functionalized with a polymerizable group, it could be incorporated into polymers that could then be cross-linked through Diels-Alder chemistry. The phosphorus content of such a material might also impart flame retardancy.

Methodological Innovations in Synthesis and Characterization

The development of efficient and scalable synthetic routes to this compound and its derivatives would be a critical first step for enabling its further study. A possible retrosynthetic analysis would involve the reaction of diethyl phosphoryl chloride with furfurylamine (B118560).

Potential Synthetic Approach:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Diethyl phosphoryl chloride | Furfurylamine | Nucleophilic substitution | This compound |

Innovations in the characterization of this and related compounds would likely involve the use of advanced analytical techniques. High-resolution mass spectrometry would be essential for confirming its molecular formula, and multi-nuclear NMR spectroscopy (1H, 13C, 31P) would be crucial for elucidating its structure and purity. If the molecule were to be incorporated into larger systems, techniques such as X-ray crystallography could provide definitive structural information.

Q & A

Q. What frameworks assess the ethical implications of using this compound in interdisciplinary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.